![molecular formula C25H26O3 B11164467 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one](/img/structure/B11164467.png)
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one
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Overview
Description
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one is a complex organic molecule that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen-2-one core with a phenyl group at the 4-position and a geranyl ether moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Introduction of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst.
Attachment of the Geranyl Ether Moiety: The geranyl ether moiety can be attached through an etherification reaction, where geraniol reacts with the chromen-2-one core in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the chromen-2-one core, converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) in the presence of catalysts.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Properties : Studies have shown that derivatives of chromenes exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
- Neuroprotective Effects : Research indicates that compounds similar to this one may offer protective effects against neurodegenerative diseases such as Alzheimer's. They can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress .
Biological Activities
The compound exhibits several notable biological activities:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.
- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Antimicrobial Properties : It has shown efficacy against various bacterial and fungal strains by disrupting microbial cell membranes, making it a candidate for developing new antimicrobial agents .
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : The chromene framework allows for further functionalization, enabling the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Industrial Applications
The compound's unique properties lend themselves to various industrial applications:
- Material Science : It is explored for use in developing new materials due to its chemical stability and reactivity.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one: can be compared with other similar compounds, such as:
7-{[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy}-2H-chromen-2-one: This compound has hydroxyl groups at the 6 and 7 positions of the geranyl ether moiety, which may enhance its biological activity.
7-{[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadien-1-yl]oxy}-2H-chromen-2-one: This compound features a hydroxyl group at the 7 position and a double bond at the 5 position, which may affect its reactivity and biological properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one , also known by its CAS number 495-02-3, is a derivative of chromenone that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22O3, with a molecular weight of approximately 298.38 g/mol. The structure features a chromenone backbone substituted with a 3,7-dimethyl-2,6-octadienyl group, which is believed to play a crucial role in its biological activity.
Structural Formula
Antifungal Activity
Research has indicated that derivatives of 3,7-dimethyl-2,6-octadienoic acid , which share structural similarities with our compound of interest, exhibit significant antifungal properties. For instance, a study highlighted that certain synthesized compounds showed inhibition rates of up to 94% against Rhizoctonia solani at concentrations as low as 50 µg/mL .
Cytotoxic Effects
In vitro studies have demonstrated that compounds related to the chromenone family can exhibit selective cytotoxicity against various cancer cell lines. For example, the compound's analogs have shown promising results in inhibiting the viability of glioma cells while sparing normal astrocytes . This selectivity suggests potential applications in cancer therapy.
Neuroprotective Properties
Recent investigations into the neuroprotective effects of related compounds have revealed their ability to mitigate oxidative stress and inflammation in neuronal cells. A study on extracts from Clitoria ternatea demonstrated that certain fractions could enhance cell viability while reducing nitric oxide production in BV-2 microglial cells . This suggests that compounds with similar structures may also possess neuroprotective effects.
The biological activity of This compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic structures is known to confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in fungal growth or cancer cell proliferation.
- Cell Signaling Modulation : By interacting with cell signaling pathways, these compounds can influence cell survival and apoptosis.
Synthesis and Testing
A study focused on synthesizing various octadienoic acid derivatives tested their antifungal efficacy against Fusarium graminearum and Rhizoctonia solani. The most effective compounds demonstrated EC50 values significantly lower than those of existing antifungal agents .
Neuroprotective Effects
Another research effort examined the neuroprotective effects of plant extracts containing similar chromenone derivatives. The results indicated that these extracts could reduce neuroinflammation and improve neuronal survival rates under stress conditions .
Properties
Molecular Formula |
C25H26O3 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C25H26O3/c1-18(2)8-7-9-19(3)14-15-27-21-12-13-22-23(20-10-5-4-6-11-20)17-25(26)28-24(22)16-21/h4-6,8,10-14,16-17H,7,9,15H2,1-3H3/b19-14+ |
InChI Key |
KZCXEBBZROILCL-XMHGGMMESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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